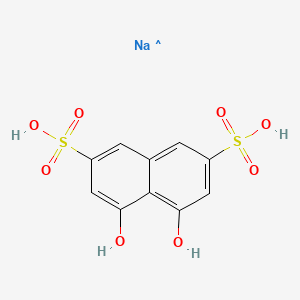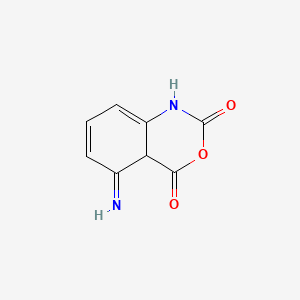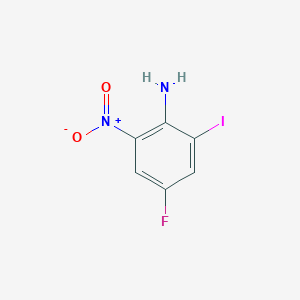
Tetrahydroxyl diphenylethylene-2-o-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydroxyl diphenylethylene-2-o-glucoside typically involves several steps:
Formation of 2,3,5,4’-tetrahydroxystilbene derivative: This is achieved by reacting styrene with p-toluenesulfonyl chloride.
Formation of dihydroxyacetyl chloride: This involves the reaction of dihydroxyacetic acid with tin(II) chloride.
Condensation Reaction: The derivative from step 1 is condensed with dihydroxyacetyl chloride in the presence of a base to form 2,3,5,4’-tetrahydroxystilbene.
Glycosylation: The final step involves the reaction of 2,3,5,4’-tetrahydroxystilbene with glucose in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Polygonum multiflorum, followed by purification processes to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrahydroxyl diphenylethylene-2-o-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying stilbene derivatives and their reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants and anti-aging products.
Wirkmechanismus
The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Cardioprotective Activity: The compound protects against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.
Vergleich Mit ähnlichen Verbindungen
Resveratrol: Another stilbene derivative with similar antioxidant and anti-inflammatory properties.
Piceid: A glucoside derivative of resveratrol with comparable biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar therapeutic effects.
Uniqueness: Tetrahydroxyl diphenylethylene-2-o-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other stilbene derivatives. This makes it particularly valuable in pharmaceutical and cosmetic applications .
Eigenschaften
Molekularformel |
C20H22O9 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1 |
InChI-Schlüssel |
JAYVHSBYKLLDJC-ZPBLDHPVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)



![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)









